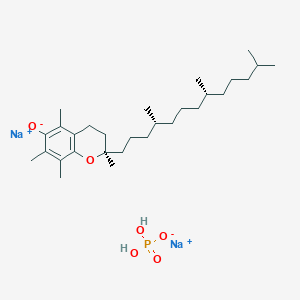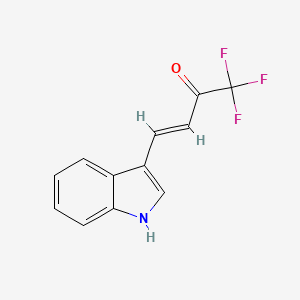
HX 630-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HX 630-d4 is an isotope-labelled compound of HX 630. It is a labelled analogue of a nuclear receptor retinoid X receptor agonist that exerts antiproliferative effects in vascular smooth muscle cells both in vivo and in vitro. This compound is a potential therapeutic target for vascular injury and intimal thickening. The molecular formula of this compound is C28H23D4NO2S, and it has a molecular weight of 445.61.
Vorbereitungsmethoden
The preparation of HX 630-d4 involves the synthesis of its parent compound, HX 630, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of HX 630: The parent compound is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Deuterium Labelling: Deuterium atoms are introduced into the molecule to obtain this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and isotopic labelling efficiency of the final product. The compound is typically stored at 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
HX 630-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
HX 630-d4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behaviour of deuterium-labelled compounds.
Biology: The compound is used in biological studies to investigate the role of retinoid X receptors in cellular processes.
Medicine: this compound is explored as a potential therapeutic agent for treating vascular diseases due to its antiproliferative effects on vascular smooth muscle cells.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.
Wirkmechanismus
HX 630-d4 exerts its effects by acting as an agonist for nuclear receptor retinoid X receptors. These receptors are involved in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By binding to these receptors, this compound enhances the expression of specific genes, such as ABCA1, which is involved in cholesterol metabolism. This mechanism contributes to its antiproliferative effects and potential therapeutic benefits for vascular diseases.
Vergleich Mit ähnlichen Verbindungen
HX 630-d4 is unique due to its deuterium labelling, which provides advantages in stability and metabolic studies. Similar compounds include:
HX 630: The non-deuterated parent compound with similar biological activity.
Other retinoid X receptor agonists: Compounds like bexarotene and LGD1069, which also target retinoid X receptors but lack deuterium labelling.
This compound stands out due to its enhanced stability and utility in tracing metabolic pathways, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1794787-53-3 |
|---|---|
Molekularformel |
C₂₈H₂₃D₄NO₂S |
Molekulargewicht |
445.61 |
Synonyme |
4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)





